methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound featuring a cyclopenta[b]thiophene core fused with a dihydrocyclopentane ring. The molecule is substituted at the 2-position with an [(4-chlorophenoxy)acetyl]amino group and at the 3-position with a methyl ester.
Properties
Molecular Formula |
C17H16ClNO4S |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H16ClNO4S/c1-22-17(21)15-12-3-2-4-13(12)24-16(15)19-14(20)9-23-11-7-5-10(18)6-8-11/h5-8H,2-4,9H2,1H3,(H,19,20) |
InChI Key |
DDAYQIFHJQCORK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound notable for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a cyclopentathiophene core modified with a chlorophenoxyacetyl group. The molecular formula is , and it has a molecular weight of approximately 379.85 g/mol. Its structural features contribute to its biological activity, particularly in modulating various biochemical pathways.
Research indicates that compounds with similar structures often interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling. GPCRs are involved in numerous physiological processes and are common targets for therapeutic agents. The specific interactions of this compound with GPCRs or other molecular targets remain to be fully elucidated but may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting protease activities, which could be relevant for therapeutic applications against infections or cancers.
- Modulation of Ion Channels : By interacting with GPCRs, the compound may influence ion channel activities, affecting neurotransmission and muscle contraction.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties. Compounds with similar thiophene structures have demonstrated efficacy against various pathogens, indicating potential use in treating bacterial or fungal infections.
Anti-inflammatory Effects
Research into related compounds has revealed anti-inflammatory properties, likely due to their ability to inhibit pro-inflammatory cytokines. This suggests that this compound may also possess similar effects.
Anticancer Potential
The structural analogs of this compound have been investigated for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiophene derivatives found that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound could be further explored for similar applications .
- Anti-inflammatory Mechanisms : Research on related compounds indicated that they could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a pathway for anti-inflammatory effects that could be applicable to this compound .
- Anticancer Activity : In vitro studies on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings support the investigation of this compound as a potential anticancer agent .
Data Tables
Scientific Research Applications
Preliminary studies suggest that methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibits significant biological activity, particularly in:
- Anti-inflammatory Effects : Compounds with similar structural motifs have been associated with anti-inflammatory properties.
- Analgesic Activity : Potential use in pain management due to its analgesic effects.
Case Studies
- Tumor Cell Growth Inhibition : Research has indicated that derivatives of cyclopentathiophene compounds exhibit inhibitory activities against various cancer cell lines. For instance, a study evaluated the cytotoxic effects on HepG2 (liver cancer), MCF-7 (breast cancer), and BCG-823 (gastric cancer) cell lines using standard assays . The findings suggest that modifications to the cyclopentathiophene structure can enhance anticancer properties.
- Molecular Docking Studies : Molecular docking studies have been employed to predict interactions between this compound and key biological targets such as epidermal growth factor receptors (EGFR) and phosphoinositide 3-kinase (PI3K). These studies aim to elucidate the mechanism of action for potential anticancer therapies .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new therapeutic agents targeting inflammation and pain relief |
| Cancer Research | Evaluation as a potential inhibitor for various tumor cell lines |
| Molecular Docking | Predictive analysis for drug design targeting specific receptors |
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound belongs to a family of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene derivatives with diverse substituents. Key structural analogs include:
Key Observations :
- Substituent Effects: The 4-chlorophenoxy group in the target compound contrasts with the 2-chlorophenoxy in , altering electronic distribution and steric bulk.
- Functional Group Impact : Carboxamide derivatives (e.g., ) may exhibit enhanced hydrogen-bonding capacity compared to esters, influencing solubility and target binding.
Physicochemical Properties
- Molecular Weight: The target compound (386.83 g/mol) is heavier than ethyl ester analogs (e.g., 325.38 g/mol in ) due to the chlorophenoxy group.
Preparation Methods
Reaction Conditions
-
Ketone : Cyclopentanone (1.0 equiv)
-
Nitrile : Methyl cyanoacetate (1.2 equiv)
-
Sulfur : Elemental sulfur (1.5 equiv)
-
Solvent : Ethanol or DMF
-
Temperature : 80–100°C
-
Catalyst : Morpholine or piperidine (0.1 equiv)
-
Reaction Time : 6–12 hours
This method achieves yields of 65–75%, with the methyl ester group introduced in situ via the nitrile precursor. Alternative routes using malononitrile require subsequent esterification, complicating purification.
Acylation of the Amino Group
The 2-amino group undergoes acylation with 4-chlorophenoxyacetyl chloride to install the target substituent. This step is typically conducted under Schotten-Baumann conditions, utilizing triethylamine as a base to neutralize HCl byproducts.
Optimized Acylation Protocol
| Parameter | Value |
|---|---|
| Solvent | Anhydrous toluene or DCM |
| Base | Triethylamine (1.1 equiv) |
| Acylating Agent | 4-Chlorophenoxyacetyl chloride (1.05 equiv) |
| Temperature | Reflux (100–120°C) |
| Reaction Time | 3–5 hours |
| Yield | 76.5% |
The reaction proceeds via nucleophilic attack of the amino group on the acyl chloride, forming a stable amide bond. Excess acyl chloride ensures complete conversion, while triethylamine mitigates side reactions such as oligomerization.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, DCM) enhance reaction homogeneity, while toluene minimizes byproduct formation during reflux. Non-polar solvents reduce ester hydrolysis risks, critical for preserving the methyl carboxylate group.
Temperature and Time
Elevated temperatures (100–120°C) accelerate acylation but risk decarboxylation. A balance is struck by maintaining reflux for 3–5 hours, achieving optimal conversion without degradation.
Catalytic Additives
Triethylamine outperforms pyridine in reaction efficiency due to its stronger basicity and lower nucleophilicity, reducing ester group interference.
Comparative Analysis of Synthetic Routes
Two primary routes are contrasted:
Route A: Sequential Esterification-Acylation
Route B: Post-Core Esterification
-
Gewald’s reaction with malononitrile.
-
Esterification with methanol/H₂SO₄.
-
Acylation.
Disadvantages : Additional purification steps, yield reduction to 60–68%.
Industrial-Scale Production Considerations
Scale-up challenges include sulfur handling and exothermic reactions during Gewald’s synthesis. Continuous flow reactors mitigate these issues by improving heat dissipation and reaction control. For acylation, solvent recovery systems (e.g., fractional distillation) reduce costs in toluene-based processes.
Characterization and Quality Control
Spectroscopic Analysis
Q & A
Basic: What are the recommended synthetic routes for methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
The compound is typically synthesized via condensation reactions. A common approach involves reacting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with 4-chlorophenoxyacetyl chloride under reflux conditions. Key steps include:
- Solvent selection : Use ethanol or dichloromethane for solubility and reaction efficiency .
- Catalysts : Add triethylamine (1–2 equiv.) to neutralize HCl byproducts and drive the reaction forward .
- Temperature control : Maintain 70–80°C for 5–8 hours to ensure complete acylation .
Post-reaction, isolate the product via vacuum filtration and purify using column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress with TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .
Basic: How should researchers characterize this compound to confirm structural integrity?
Characterization requires a multi-technique approach:
- NMR spectroscopy : Analyze and NMR to confirm substituent positions. For example, the 4-chlorophenoxy group shows aromatic protons as a doublet (δ 7.2–7.4 ppm) and the cyclopenta[b]thiophene NH as a broad singlet (δ 9.8–10.2 ppm) .
- Mass spectrometry : Use ESI-MS to verify molecular weight (expected [M+H] ~433.8 g/mol) and fragmentation patterns .
- Elemental analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values .
Basic: What safety protocols are critical when handling this compound?
Refer to SDS guidelines for thiophene derivatives:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (Category 2A irritant) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (Specific Target Organ Toxicity, Respiratory System) .
- Spill management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid water flushing .
Advanced: How can reaction conditions be optimized to improve yield and reduce side products?
Advanced optimization strategies include:
- Solvent screening : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amino group .
- Catalyst variation : Compare pyridine vs. DMAP for acyl transfer efficiency; DMAP may reduce reaction time by 30% .
- Microwave-assisted synthesis : Explore 100–120°C for 1–2 hours to accelerate kinetics and reduce decomposition .
Monitor by HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>95%) and identify side products (e.g., unreacted starting material) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Contradictions in bioactivity (e.g., inconsistent IC values) may arise from:
- Assay variability : Standardize protocols (e.g., ATP-based viability assays for cytotoxicity) using positive controls (e.g., doxorubicin) .
- Solubility effects : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Metabolic interference : Perform cytochrome P450 inhibition assays to assess off-target interactions .
Advanced: What experimental designs are suitable for studying environmental fate and ecotoxicity?
Adopt a tiered approach:
- Phase 1 (Lab) :
- Hydrolysis stability : Incubate at pH 4, 7, and 9 (25°C and 50°C) for 30 days; analyze degradation via LC-MS .
- Soil adsorption : Use batch equilibrium method with OECD Guideline 106 to determine K .
- Phase 2 (Field) :
- Mesocosm studies : Assess bioaccumulation in Daphnia magna over 21 days under OECD 211 guidelines .
Advanced: How can computational methods predict binding modes to biological targets?
- Molecular docking : Use AutoDock Vina with X-ray structures of target proteins (e.g., COX-2 or EGFR). Parameterize the compound’s partial charges via AM1-BCC .
- MD simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability (RMSD <2 Å acceptable) .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with 4-chlorophenoxy group) using Schrödinger’s Phase .
Advanced: What in vivo models are appropriate for preclinical toxicity profiling?
- Acute toxicity : Dose rats (OECD 423) at 300–2000 mg/kg; monitor for CNS depression or respiratory distress .
- Subchronic studies : Administer 28-day oral doses (OECD 407) with histopathology of liver/kidney sections .
- Genotoxicity : Perform Ames test (TA98 and TA100 strains) with/without metabolic activation (S9 mix) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
